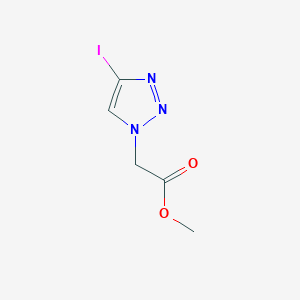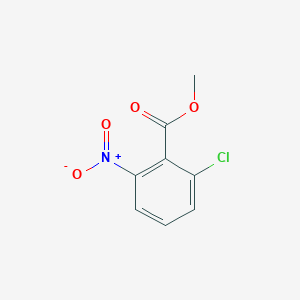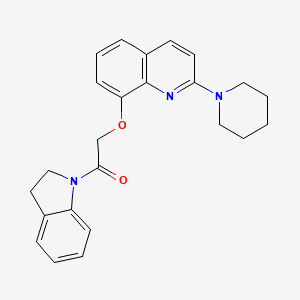
methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. This compound is synthesized using a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the click reaction. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate derivatives, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. These studies include weight loss measurements, electrochemical impedance spectroscopy, potentiodynamic polarization, FT-IR, quantum chemical calculations, and scanning electron microscopy techniques (Elazhary et al., 2019).
Synthesis and Chemical Properties
This compound and its derivatives have been synthesized and characterized for various applications. For instance, an efficient and sustainable synthesis under continuous-flow conditions has been developed for related triazole compounds (Tortoioli et al., 2020). Additionally, the synthesis and characterization of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives have been explored, offering insights into their structural and thermal properties (Chand et al., 2016).
Antimicrobial Activity
Research has focused on the antimicrobial activity of substituted 1,2,3-triazoles, including those related to this compound. These compounds have been synthesized and screened for their antimicrobial properties, providing valuable insights into their potential applications in medicinal chemistry (Holla et al., 2005).
Antiviral Research
A study has used 1,2,3-triazole derivatives in the synthesis of novel molecules for potential use against COVID-19. This illustrates the relevance of these compounds in current antiviral research, particularly against emerging diseases (Rashdan et al., 2021).
Cancer Imaging and Therapy
Research on radioiodinated triazoles, including derivatives of this compound, has been conducted with a focus on their potential applications in cancer imaging and radionuclide therapy. This highlights the significance of these compounds in developing molecular probes for targeting specific cancer markers (Rathmann et al., 2016).
Mecanismo De Acción
Target of Action
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate, a derivative of 1,2,3-triazole, is believed to primarily target the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction plays a crucial role in the compound’s biological activity.
Mode of Action
The compound’s mode of action involves the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound’s interaction with its target affects various biochemical pathways. For instance, it can inhibit the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been reported that some 1,2,3-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines . The compound’s interaction with its target can lead to cell death, thereby exerting its therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown that triazole derivatives can effectively prevent steel corrosion in an acidic environment . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Propiedades
IUPAC Name |
methyl 2-(4-iodotriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHITHIDQHPWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)






![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

